Lauroscholtzine

描述

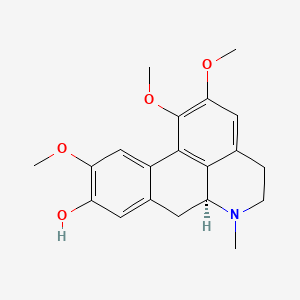

structure in first source

Structure

3D Structure

属性

IUPAC Name |

(6aS)-1,2,10-trimethoxy-6-methyl-5,6,6a,7-tetrahydro-4H-dibenzo[de,g]quinolin-9-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H23NO4/c1-21-6-5-11-9-17(24-3)20(25-4)19-13-10-16(23-2)15(22)8-12(13)7-14(21)18(11)19/h8-10,14,22H,5-7H2,1-4H3/t14-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZFLRVRLYWHNAEC-AWEZNQCLSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCC2=CC(=C(C3=C2C1CC4=CC(=C(C=C43)OC)O)OC)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN1CCC2=CC(=C(C3=C2[C@@H]1CC4=CC(=C(C=C43)OC)O)OC)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H23NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60176073 | |

| Record name | N-Methyllaurotetanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60176073 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

341.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2169-44-0 | |

| Record name | N-Methyllaurotetanine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2169-44-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-Methyllaurotetanine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002169440 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-Methyllaurotetanine | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=247564 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | N-Methyllaurotetanine | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=247506 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | N-Methyllaurotetanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60176073 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | BOLDINE 2-METHYL ETHER | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/11558LRZ50 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

The Mechanism of Action of Lauroscholtzine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Lauroscholtzine, also known by its synonym N-Methyllaurotetanine, is a naturally occurring aporphine (B1220529) alkaloid. This document provides a comprehensive technical overview of the current understanding of this compound's mechanism of action. The primary pharmacological activity identified for this compound is its agonist activity at the serotonin (B10506) 1A (5-HT1A) receptor, a key target in the central nervous system for the modulation of mood and anxiety. Additionally, preliminary evidence suggests potential roles in inflammatory pathways, as well as cardiovascular, antiviral, and antibacterial activities, though these are less characterized. This guide synthesizes the available quantitative data, details relevant experimental methodologies, and visualizes the core signaling pathways to support further research and drug development efforts.

Core Mechanism of Action: 5-HT1A Receptor Agonism

This compound acts as an agonist at the 5-HT1A receptor, a G-protein coupled receptor (GPCR) predominantly expressed in the central nervous system.[1] As an agonist, this compound binds to and activates the 5-HT1A receptor, mimicking the effects of the endogenous neurotransmitter serotonin. This interaction initiates a cascade of intracellular signaling events that are believed to underlie its pharmacological effects.

Quantitative Data: Receptor Binding and Functional Activity

The following table summarizes the available quantitative data for the interaction of this compound with serotonin receptors and its functional activity in cellular assays.

| Parameter | Value | Receptor/Assay System | Reference |

| Ki | 85 nM or 314 nM | Human 5-HT1A Receptor | (Madapa and Harding, 2015) |

| Ki | 20 nM | Human 5-HT7 Receptor | (Madapa and Harding, 2015) |

| EC50 | 12.8 ± 1.1 nM | Dose-dependent activation in HEK293 cells | [2] |

| IC50 | 25.1 ± 1.5 nM | Reduction in TNF-α secretion in activated macrophages | [2] |

Signaling Pathways

Activation of the 5-HT1A receptor by this compound leads to the dissociation of the heterotrimeric G-protein into its Gαi/o and Gβγ subunits, which in turn modulate multiple downstream effector systems.

-

Inhibition of Adenylyl Cyclase: The activated Gαi/o subunit directly inhibits the enzyme adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. This reduction in cAMP subsequently decreases the activity of Protein Kinase A (PKA).

-

Modulation of Mitogen-Activated Protein Kinase (MAPK) Pathway: The Gβγ subunit can activate the MAPK/ERK signaling cascade, which plays a crucial role in cell proliferation, differentiation, and survival.

-

Activation of Phosphoinositide 3-Kinase (PI3K)/Akt Pathway: The Gβγ subunit can also activate the PI3K/Akt pathway, another critical signaling route involved in cell survival and metabolism.

-

Modulation of Ion Channels: The Gβγ subunit can directly interact with and modulate the activity of ion channels, particularly G-protein-coupled inwardly rectifying potassium (GIRK) channels, leading to neuronal hyperpolarization and a decrease in neuronal excitability.

Caption: 5-HT1A Receptor Signaling Pathway Activated by this compound.

Other Potential Mechanisms of Action

While the primary mechanism of action of this compound is 5-HT1A receptor agonism, preliminary reports suggest other biological activities. These are currently less well-characterized, and further research is required to elucidate the precise mechanisms and quantitative parameters.

Anti-inflammatory Effects

This compound has been shown to reduce the secretion of the pro-inflammatory cytokine Tumor Necrosis Factor-alpha (TNF-α) in activated macrophages, with an IC50 of 25.1 ± 1.5 nM.[2] This suggests a potential role for this compound in modulating inflammatory responses.

Cardiovascular, Antiviral, and Antibacterial Activities

Some literature suggests that this compound may possess cardiovascular (cardiac depressant, hypotensive), anti-poliovirus, and antibacterial activities. However, specific quantitative data (e.g., EC50, IC50, MIC values) and detailed mechanistic studies for these effects are not yet available in the public domain.

Experimental Protocols

The following sections provide detailed methodologies for the key types of experiments used to characterize the mechanism of action of this compound.

Radioligand Binding Assay (5-HT1A Receptor)

This protocol describes a representative method for determining the binding affinity (Ki) of this compound for the 5-HT1A receptor.

Objective: To determine the equilibrium dissociation constant (Ki) of this compound for the human 5-HT1A receptor through competitive displacement of a radiolabeled ligand.

Materials:

-

Receptor Source: Commercially available membranes from HEK293 cells stably expressing the human 5-HT1A receptor.

-

Radioligand: [³H]8-OH-DPAT (a selective 5-HT1A agonist).

-

Non-specific Binding Control: 10 µM 5-HT (Serotonin).

-

Test Compound: this compound (dissolved in a suitable solvent, e.g., DMSO).

-

Assay Buffer: 50 mM Tris-HCl, 4 mM CaCl₂, 0.1% ascorbic acid, pH 7.4.

-

Instrumentation: Scintillation counter, filtration manifold, glass fiber filters (e.g., Whatman GF/B).

Procedure:

-

Assay Setup: Prepare a series of dilutions of this compound in assay buffer.

-

In a 96-well plate, add in triplicate:

-

Total Binding: Assay buffer, radioligand, and cell membranes.

-

Non-specific Binding: Assay buffer, radioligand, cell membranes, and 10 µM 5-HT.

-

Competitive Binding: Assay buffer, radioligand, cell membranes, and varying concentrations of this compound.

-

-

Incubation: Incubate the plate at 25°C for 60 minutes with gentle agitation.

-

Filtration: Rapidly filter the contents of each well through glass fiber filters using a filtration manifold to separate bound from free radioligand.

-

Washing: Wash the filters three times with ice-cold assay buffer.

-

Scintillation Counting: Place the filters in scintillation vials with scintillation cocktail and quantify the radioactivity using a scintillation counter.

-

Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Determine the IC50 value of this compound from the competition curve using non-linear regression. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

References

Lauroscholtzine: A Technical Guide to its Natural Sources and Extraction

For Researchers, Scientists, and Drug Development Professionals

Abstract

Lauroscholtzine, a bioactive aporphine (B1220529) alkaloid, has garnered significant interest within the scientific community for its pharmacological properties, notably its activity as a 5-HT1A receptor agonist. This technical guide provides a comprehensive overview of the natural sources of this compound, detailed methodologies for its extraction and isolation, and an exploration of its biosynthetic pathway. Quantitative data is presented to inform on expected yields, and detailed diagrams are provided to illustrate key experimental and biological processes. This document is intended to serve as a foundational resource for researchers engaged in the study and development of this compound-based therapeutics.

Natural Sources of this compound

This compound is primarily found in plants of the Thalictrum genus, belonging to the Ranunculaceae family. The most prominently cited source for this alkaloid is Thalictrum revolutum .[1] While a comprehensive screening of all Thalictrum species for this compound has not been exhaustively reported, the genus is well-known for producing a rich diversity of aporphine and other isoquinoline (B145761) alkaloids. Researchers investigating novel sources of this compound should consider other species within the Thalictrum genus as promising candidates for exploration.

Extraction and Isolation of this compound

The extraction of this compound, as with other alkaloids from plant matrices, involves a multi-step process to separate the target compound from a complex mixture of primary and secondary metabolites. The following protocol is a generalized methodology based on established techniques for alkaloid extraction from Thalictrum species.

General Experimental Workflow

The overall process for obtaining pure this compound from its natural source involves extraction of total alkaloids, followed by chromatographic separation and purification.

Detailed Experimental Protocol: Extraction of Total Alkaloids

This protocol is adapted from a method for extracting total alkaloids from Thalictrum delavayi and can be optimized for Thalictrum revolutum.[2]

-

Plant Material Preparation: The plant material (e.g., roots, whole plant) is dried and ground into a fine powder to increase the surface area for extraction.

-

Acidic Extraction: The powdered plant material is macerated with a dilute acid solution (e.g., 0.8% hydrochloric acid) at a solid-to-liquid ratio of 1:12.[2] This step protonates the alkaloids, converting them into their salt form, which is soluble in the aqueous acidic solution.

-

Sonication: The mixture is subjected to sonication for approximately 54 minutes to enhance the extraction efficiency by disrupting cell walls.[2]

-

Filtration and Basification: The acidic extract is filtered to remove solid plant debris. The filtrate is then basified with a suitable base (e.g., ammonium (B1175870) hydroxide) to a pH of 9-10. This deprotonates the alkaloid salts, converting them back to their free base form, which has lower solubility in water.

-

Liquid-Liquid Extraction: The basified aqueous solution is then subjected to liquid-liquid extraction with an immiscible organic solvent (e.g., chloroform (B151607), dichloromethane). The free base alkaloids will partition into the organic layer. This step is repeated multiple times to ensure complete extraction.

-

Concentration: The combined organic extracts are then concentrated under reduced pressure using a rotary evaporator to yield the crude total alkaloid extract.

Protocol: Isolation and Purification of this compound

The crude alkaloid extract is a complex mixture that requires further separation to isolate this compound. Chromatographic techniques are essential for this purpose.

-

Column Chromatography: The crude extract is first subjected to column chromatography over a stationary phase such as silica (B1680970) gel or alumina. A gradient elution system with increasing polarity, for example, a mixture of chloroform and methanol, is used to separate the alkaloids based on their polarity. Fractions are collected and monitored by Thin Layer Chromatography (TLC).

-

Thin Layer Chromatography (TLC): TLC is used to monitor the separation from the column chromatography and to identify fractions containing compounds with similar retention factors (Rf) to a this compound standard, if available. A suitable solvent system for TLC of aporphine alkaloids can be developed, often consisting of a mixture of a non-polar solvent, a moderately polar solvent, and a small amount of a basic modifier (e.g., chloroform:methanol:ammonia).

-

Preparative High-Performance Liquid Chromatography (HPLC): Fractions enriched with this compound are further purified using preparative HPLC. A C18 column is commonly used with a mobile phase consisting of a mixture of acetonitrile (B52724) and water, often with a modifier like trifluoroacetic acid or formic acid. The elution can be isocratic or a gradient, depending on the complexity of the fraction.

Quantitative Data

Currently, there is a lack of specific quantitative data in the literature detailing the yield of this compound from Thalictrum revolutum or other plant sources. However, a study on the optimization of total alkaloid extraction from Thalictrum delavayi reported a yield of 2.46% for the crude total alkaloid extract under optimized conditions.[2] It is important to note that the percentage of this compound within this total alkaloid extract will be a fraction of this value and needs to be determined through quantitative analysis techniques such as HPLC-UV or LC-MS.

| Parameter | Value | Source Species | Reference |

| Total Alkaloid Yield | 2.46% | Thalictrum delavayi |

Biosynthesis of this compound

This compound is an aporphine alkaloid, and its biosynthesis follows the general pathway for this class of compounds, originating from the amino acid L-tyrosine.

The biosynthesis begins with the condensation of two L-tyrosine derivatives, dopamine and 4-hydroxyphenylacetaldehyde, to form (S)-norcoclaurine. A series of enzymatic reactions, including hydroxylations and methylations, convert (S)-norcoclaurine to the key intermediate (S)-reticuline. The characteristic aporphine core is then formed from (S)-reticuline through an intramolecular C-C phenol (B47542) coupling reaction, catalyzed by a cytochrome P450 enzyme of the CYP80G family, to yield (S)-corytuberine. Subsequent O-methylation and/or demethylation steps are presumed to convert (S)-corytuberine to laurotetanine. The final step in the biosynthesis of this compound is the N-methylation of laurotetanine.

Signaling Pathway of this compound at the 5-HT1A Receptor

This compound is an agonist of the 5-HT1A receptor, a G-protein coupled receptor (GPCR). Its activation initiates a cascade of intracellular signaling events.

Upon binding of this compound to the 5-HT1A receptor, the associated inhibitory G-protein (Gαi/o) is activated. This leads to several downstream effects:

-

Inhibition of Adenylyl Cyclase: The activated Gαi subunit inhibits the enzyme adenylyl cyclase, leading to a decrease in the intracellular concentration of cyclic AMP (cAMP). This, in turn, reduces the activity of protein kinase A (PKA).

-

Modulation of Ion Channels: The βγ subunits of the G-protein can directly interact with ion channels. They typically activate G-protein-gated inwardly rectifying potassium (GIRK) channels, leading to an efflux of K+ ions and hyperpolarization of the neuron, which is an inhibitory effect. Concurrently, they can inhibit voltage-gated Ca2+ channels, reducing calcium influx and subsequent neurotransmitter release.

-

Activation of the ERK/MAPK Pathway: The 5-HT1A receptor can also signal through pathways that activate the extracellular signal-regulated kinase (ERK)/mitogen-activated protein kinase (MAPK) cascade, which is involved in regulating gene expression and neuroplasticity.

Conclusion

This technical guide has synthesized the available information on the natural sources, extraction, and biosynthesis of this compound. While Thalictrum revolutum stands out as a primary source, further investigation into other Thalictrum species is warranted. The provided extraction protocol offers a solid foundation for isolating this alkaloid, although further optimization and detailed purification strategies are necessary. The elucidation of the complete biosynthetic pathway and the quantification of this compound in various sources remain key areas for future research. A thorough understanding of these aspects is crucial for the efficient and sustainable development of this compound as a potential therapeutic agent.

References

An In-Depth Technical Guide to Lauroscholtzine: Physical and Chemical Properties

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lauroscholtzine, also known as N-Methyllaurotetanine, is a naturally occurring aporphine (B1220529) alkaloid found in various plant species, including Corydalis yanhusuo and Thalictrum revolutum.[1] This compound has garnered significant interest within the scientific community for its notable biological activities, primarily as a 5-HT1A receptor agonist and for its potential anti-inflammatory properties. This technical guide provides a comprehensive overview of the physical and chemical properties of this compound, detailed experimental protocols, and an exploration of its known signaling pathways, tailored for researchers and professionals in drug development.

Physical and Chemical Properties

This compound is a white to off-white powder with the following properties:

| Property | Value | Source |

| Molecular Formula | C₂₀H₂₃NO₄ | [1][2] |

| Molecular Weight | 341.40 g/mol | [1][2] |

| CAS Number | 2169-44-0 | |

| IUPAC Name | (6aS)-1,2,10-trimethoxy-6-methyl-5,6,6a,7-tetrahydro-4H-dibenzo[de,g]quinolin-9-ol | PubChem |

| Melting Point | 158-159 °C | |

| Boiling Point | Not experimentally determined. | |

| Solubility | Soluble in Chloroform, Dichloromethane (B109758), Ethyl Acetate, DMSO, and Acetone (B3395972). | |

| Purity | Typically available in purities of 95% to 99%. | |

| logP (predicted) | 2.9 | |

| Topological Polar Surface Area (TPSA) | 51.2 Ų |

Spectral Data

Nuclear Magnetic Resonance (NMR) Spectroscopy

Mass Spectrometry (MS)

Mass spectrometry data for this compound is available, with a molecular ion peak corresponding to its molecular weight. LC-MS analysis has identified the following top 5 peaks for the [M+H]⁺ ion (Precursor m/z: 342.17):

| m/z | Relative Intensity |

| 280.109894 | 100 |

| 311.128204 | 59.92 |

| 296.104645 | 57.08 |

| 281.113220 | 16.88 |

| 297.108643 | 10.95 |

Data obtained from PubChem.

Infrared (IR) Spectroscopy

Specific FT-IR spectral data for this compound is not widely published. However, based on its chemical structure, the following characteristic absorption peaks would be expected:

-

~3400 cm⁻¹ (broad): O-H stretching vibration of the phenolic hydroxyl group.

-

~3000-2850 cm⁻¹: C-H stretching vibrations of the methyl, methylene, and methoxy (B1213986) groups.

-

~1600 cm⁻¹ and ~1500 cm⁻¹: C=C stretching vibrations within the aromatic rings.

-

~1250-1000 cm⁻¹: C-O stretching vibrations of the methoxy and phenolic hydroxyl groups.

Experimental Protocols

Isolation of Alkaloids from Corydalis yanhusuo (General Protocol)

This protocol provides a general method for the extraction and isolation of alkaloids from Corydalis yanhusuo, a known source of this compound.

Methodology:

-

Extraction: The dried and powdered tubers of Corydalis yanhusuo are extracted multiple times with 70% aqueous acetone or ethanol (B145695) at room temperature.

-

Concentration: The combined extracts are filtered and concentrated under reduced pressure to yield a crude residue.

-

Partitioning: The crude extract is subjected to sequential liquid-liquid partitioning with solvents of increasing polarity, such as hexane, ethyl acetate, and butanol, to separate compounds based on their polarity.

-

Column Chromatography: The resulting fractions are further purified by silica (B1680970) gel column chromatography using a gradient elution system, typically dichloromethane (CH₂Cl₂) with increasing amounts of methanol (B129727) (MeOH).

-

High-Speed Counter-Current Chromatography (HSCCC): For higher purity, fractions containing the target alkaloids can be subjected to HSCCC.

-

Analysis and Identification: Fractions are analyzed by High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy to identify and isolate this compound.

5-HT1A Receptor Binding Assay (General Protocol)

This protocol outlines a general procedure for a radioligand binding assay to determine the affinity of a compound for the 5-HT1A receptor.

Methodology:

-

Membrane Preparation: Cell membranes containing the 5-HT1A receptor are prepared from a suitable source, such as rat hippocampal tissue or a cell line expressing the receptor. This typically involves homogenization and differential centrifugation.

-

Incubation: The prepared membranes are incubated in an assay buffer with a known radiolabeled ligand (e.g., [³H]8-OH-DPAT) and varying concentrations of the test compound (this compound). A parallel incubation with a high concentration of a non-labeled specific ligand is performed to determine non-specific binding.

-

Filtration: The incubation is terminated by rapid filtration through glass fiber filters, which traps the membranes with bound radioligand.

-

Washing: The filters are washed with ice-cold buffer to remove any unbound radioligand.

-

Quantification: The amount of radioactivity trapped on the filters is quantified using a scintillation counter.

-

Data Analysis: The specific binding is calculated by subtracting the non-specific binding from the total binding. The inhibition constant (Ki) of the test compound is then determined by analyzing the competition binding data.

Signaling Pathways

5-HT1A Receptor Agonism

This compound is a known agonist of the 5-HT1A receptor. These receptors are G-protein coupled receptors (GPCRs) that are primarily coupled to the Gi/o family of G-proteins.

Activation of the 5-HT1A receptor by this compound initiates a cascade of intracellular events:

-

Inhibition of Adenylyl Cyclase: The activated α-subunit of the Gi/o protein inhibits the enzyme adenylyl cyclase, leading to a decrease in the intracellular concentration of cyclic AMP (cAMP).

-

Modulation of Downstream Kinases: The reduction in cAMP levels leads to decreased activity of Protein Kinase A (PKA). Furthermore, the βγ-subunits of the G-protein can modulate other signaling pathways, including the Mitogen-Activated Protein Kinase (MAPK)/Extracellular signal-Regulated Kinase (ERK) pathway and the Phosphoinositide 3-Kinase (PI3K)/Akt pathway.

-

Ion Channel Regulation: The βγ-subunits can also directly interact with and activate G-protein-gated inwardly rectifying potassium (GIRK) channels, leading to potassium efflux and hyperpolarization of the cell membrane, which results in decreased neuronal excitability.

Potential Anti-inflammatory Signaling

The anti-inflammatory effects of this compound are likely mediated through the modulation of key inflammatory signaling pathways, such as the Nuclear Factor-kappa B (NF-κB) and MAPK pathways.

-

NF-κB Pathway: In response to inflammatory stimuli, the IκB kinase (IKK) complex is activated, leading to the phosphorylation and subsequent degradation of the inhibitory protein IκB. This allows the NF-κB dimer (typically p65/p50) to translocate to the nucleus and initiate the transcription of pro-inflammatory genes, such as TNF-α, IL-1β, and IL-6. It is hypothesized that this compound may exert its anti-inflammatory effects by inhibiting one or more steps in this pathway, such as the activation of the IKK complex.

-

MAPK Pathway: The MAPK signaling cascades (including p38, JNK, and ERK) are also activated by inflammatory stimuli and play a crucial role in regulating the production of inflammatory mediators. These pathways can also lead to the activation of NF-κB. This compound may potentially modulate the MAPK pathway, thereby reducing the inflammatory response.

Conclusion

This compound is a promising natural compound with well-defined physical and chemical characteristics. Its primary biological activities as a 5-HT1A receptor agonist and a potential anti-inflammatory agent are of significant interest for drug discovery and development. While the general signaling pathways involved are understood, further research is needed to elucidate the specific molecular targets and downstream effects of this compound to fully realize its therapeutic potential. This guide provides a foundational resource for researchers to build upon in their exploration of this fascinating alkaloid.

References

Lauroscholtzine Solubility in Organic Solvents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lauroscholtzine, a natural alkaloid, is a compound of interest for various pharmacological applications. A thorough understanding of its solubility in different organic solvents is fundamental for its extraction, purification, formulation, and in vitro/in vivo studies. This technical guide provides a comprehensive overview of the known solubility characteristics of this compound, detailed experimental methodologies for its solubility determination, and a logical workflow for these experimental processes.

This compound Solubility Profile

Currently, publicly available quantitative solubility data for this compound is limited. However, qualitative assessments from various sources indicate its solubility in a range of common organic solvents. The following table summarizes the reported qualitative solubility of this compound. It is crucial for researchers to perform quantitative measurements to determine the precise solubility under their specific experimental conditions.

| Organic Solvent | Qualitative Solubility |

| Chloroform | Soluble[1] |

| Dichloromethane | Soluble[1][2] |

| Ethyl Acetate | Soluble[1] |

| Dimethyl Sulfoxide (DMSO) | Soluble[1] |

| Acetone | Soluble |

| Ethanol | Likely Soluble |

Experimental Protocol for Solubility Determination

The following protocol describes a general and robust method for determining the solubility of this compound in an organic solvent of interest. This method is based on the widely accepted equilibrium solubility (shake-flask) method coupled with High-Performance Liquid Chromatography (HPLC) for quantification.

Materials and Equipment

-

This compound (high purity)

-

Selected organic solvents (HPLC grade or equivalent)

-

Analytical balance

-

Vials with screw caps (B75204) (e.g., 20 mL scintillation vials)

-

Thermostatically controlled shaker or incubator

-

Syringe filters (e.g., 0.22 µm PTFE)

-

Volumetric flasks and pipettes

-

HPLC system with a suitable detector (e.g., UV-Vis or DAD)

-

HPLC column (e.g., C18 reversed-phase)

-

Mobile phase solvents

Experimental Procedure

-

Preparation of Standard Solutions:

-

Accurately weigh a known amount of this compound and dissolve it in a suitable solvent (in which it is freely soluble) to prepare a stock solution of known concentration.

-

From the stock solution, prepare a series of standard solutions of decreasing concentrations by serial dilution. These will be used to generate a calibration curve.

-

-

Equilibration (Shake-Flask Method):

-

Add an excess amount of this compound to a vial containing a known volume of the test organic solvent. The presence of undissolved solid is crucial to ensure saturation.

-

Seal the vials tightly to prevent solvent evaporation.

-

Place the vials in a thermostatically controlled shaker set to a specific temperature (e.g., 25 °C or 37 °C).

-

Agitate the vials for a predetermined period (e.g., 24-72 hours) to ensure equilibrium is reached. The time required for equilibration should be determined empirically by taking measurements at different time points until the concentration in the solution remains constant.

-

-

Sample Collection and Preparation:

-

After equilibration, allow the vials to stand undisturbed for a sufficient time to allow the excess solid to settle.

-

Carefully withdraw a known volume of the supernatant using a syringe.

-

Immediately filter the collected supernatant through a syringe filter into a clean vial to remove any undissolved particles.

-

Dilute the filtered, saturated solution with a suitable solvent to a concentration that falls within the range of the calibration curve. The dilution factor must be accurately recorded.

-

-

Quantification by HPLC:

-

Analyze the prepared standard solutions and the diluted sample solutions using a validated HPLC method.

-

Example HPLC Conditions (to be optimized):

-

Column: C18 reversed-phase (e.g., 4.6 mm x 150 mm, 5 µm)

-

Mobile Phase: A mixture of acetonitrile (B52724) and water (with or without a modifier like formic acid or trifluoroacetic acid) in an isocratic or gradient elution mode.

-

Flow Rate: 1.0 mL/min

-

Injection Volume: 10 µL

-

Detection Wavelength: To be determined based on the UV-Vis spectrum of this compound.

-

-

Generate a calibration curve by plotting the peak area (or height) against the concentration of the standard solutions.

-

Determine the concentration of this compound in the diluted sample solution from the calibration curve.

-

-

Calculation of Solubility:

-

Calculate the solubility of this compound in the test solvent using the following formula: Solubility (mg/mL or mol/L) = Concentration from HPLC (mg/mL or mol/L) × Dilution Factor

-

Visualization of Experimental Workflow

The following diagram illustrates the logical steps involved in the experimental determination of this compound solubility.

Caption: Workflow for Determining this compound Solubility.

References

Lauroscholtzine as a 5-HT1A Receptor Agonist: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lauroscholtzine, also known as N-methyllaurotetanine, is a naturally occurring aporphine (B1220529) alkaloid that has been identified as an agonist of the serotonin (B10506) 1A (5-HT1A) receptor. This receptor is a key target in the central nervous system for therapeutic intervention in a range of neuropsychiatric disorders, including anxiety and depression. This technical guide provides a comprehensive overview of the pharmacological data available for this compound's interaction with the 5-HT1A receptor, detailed experimental protocols for relevant assays, and visualizations of the associated signaling pathways and experimental workflows.

Quantitative Pharmacological Data

| Compound | Receptor | Assay Type | Radioligand | Cell Line/Tissue | Ki (nM) | Reference |

| This compound (N-methyllaurotetanine) | Human 5-HT1A | Radioligand Binding | [3H]8-OH-DPAT | HEK293 Cells | 85 | [1] |

Experimental Protocols

Detailed methodologies for the key experiments used to characterize ligands at the 5-HT1A receptor are provided below. These protocols are based on standard practices in the field and are representative of the methods likely used to generate the data for this compound.

Radioligand Binding Assay (Competition)

This assay is used to determine the binding affinity (Ki) of a test compound by measuring its ability to displace a known radiolabeled ligand from the receptor.

Materials:

-

Receptor Source: Membranes from HEK293 cells stably expressing the human 5-HT1A receptor.

-

Radioligand: [3H]8-hydroxy-2-(di-n-propylamino)tetralin ([3H]8-OH-DPAT), a selective 5-HT1A receptor agonist.

-

Assay Buffer: 50 mM Tris-HCl, pH 7.4, containing 10 mM MgSO4 and 0.5 mM EDTA.

-

Non-specific Binding Control: 10 µM 5-HT (Serotonin).

-

Test Compound: this compound at various concentrations.

-

Instrumentation: Scintillation counter, filtration apparatus, glass fiber filters (e.g., Whatman GF/B).

Procedure:

-

Membrane Preparation:

-

Homogenize HEK293 cells expressing the 5-HT1A receptor in ice-cold assay buffer.

-

Centrifuge the homogenate at low speed (e.g., 1000 x g for 10 minutes at 4°C) to remove nuclei and cellular debris.

-

Centrifuge the resulting supernatant at high speed (e.g., 40,000 x g for 20 minutes at 4°C) to pellet the cell membranes.

-

Resuspend the membrane pellet in fresh, ice-cold assay buffer and determine the protein concentration.

-

-

Assay Setup:

-

In a 96-well plate, set up triplicate wells for total binding (radioligand only), non-specific binding (radioligand + excess unlabeled ligand), and competition binding (radioligand + varying concentrations of the test compound).

-

Add a fixed concentration of [3H]8-OH-DPAT (typically at its Kd concentration) to all wells.

-

Add the appropriate concentration of the test compound or vehicle to the respective wells.

-

Initiate the binding reaction by adding the membrane preparation to each well.

-

-

Incubation:

-

Incubate the plate at a controlled temperature (e.g., 25°C) for a sufficient duration to reach equilibrium (e.g., 60 minutes).

-

-

Termination and Filtration:

-

Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester.

-

Quickly wash the filters with ice-cold assay buffer to remove unbound radioligand.

-

-

Quantification:

-

Place the filters in scintillation vials with scintillation cocktail.

-

Measure the radioactivity on each filter using a scintillation counter.

-

-

Data Analysis:

-

Calculate the specific binding by subtracting the non-specific binding from the total binding.

-

Plot the percentage of specific binding against the logarithm of the test compound concentration.

-

Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) from the resulting sigmoidal curve.

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

[35S]GTPγS Binding Assay (Functional)

This functional assay measures the activation of G-proteins coupled to the receptor upon agonist binding. Agonist stimulation increases the binding of the non-hydrolyzable GTP analog, [35S]GTPγS, to the Gα subunit.

Materials:

-

Receptor Source: Membranes from cells expressing the 5-HT1A receptor (e.g., CHO-K1 cells).

-

Radioligand: [35S]Guanosine-5′-(γ-thio)triphosphate ([35S]GTPγS).

-

Assay Buffer: 50 mM Tris-HCl, pH 7.4, containing 100 mM NaCl, 5 mM MgCl2, and 1 mM EDTA.

-

GDP: Guanosine 5'-diphosphate, to maintain a pool of inactive G-proteins.

-

Test Compound: this compound at various concentrations.

-

Non-specific Binding Control: 10 µM unlabeled GTPγS.

-

Instrumentation: Scintillation counter, filtration apparatus, glass fiber filters.

Procedure:

-

Membrane Preparation: Prepare cell membranes as described in the radioligand binding assay protocol.

-

Assay Setup:

-

In a 96-well plate, set up triplicate wells for basal binding (no agonist), agonist-stimulated binding (varying concentrations of the test compound), and non-specific binding (unlabeled GTPγS).

-

Add assay buffer, GDP (typically 10-30 µM), and the membrane preparation to all wells.

-

Add the test compound or vehicle to the appropriate wells.

-

Pre-incubate the plate for a short period (e.g., 15 minutes) at 30°C.

-

Initiate the reaction by adding [35S]GTPγS to all wells.

-

-

Incubation:

-

Incubate the plate at 30°C for a defined period (e.g., 60 minutes).

-

-

Termination and Filtration:

-

Terminate the reaction and filter the contents as described in the radioligand binding assay protocol.

-

-

Quantification:

-

Measure the radioactivity on the filters using a scintillation counter.

-

-

Data Analysis:

-

Subtract non-specific binding from all other measurements.

-

Plot the specific [35S]GTPγS binding against the logarithm of the test compound concentration.

-

Determine the EC50 (potency) and Emax (efficacy) values from the resulting dose-response curve.

-

cAMP Accumulation Assay (Functional)

Since the 5-HT1A receptor is coupled to the inhibitory G-protein (Gi), its activation leads to the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cyclic AMP (cAMP) levels.

Materials:

-

Cell Line: A cell line stably expressing the human 5-HT1A receptor (e.g., CHO-K1 or HEK293).

-

Adenylyl Cyclase Stimulator: Forskolin (B1673556).

-

Phosphodiesterase (PDE) Inhibitor: IBMX (3-isobutyl-1-methylxanthine) to prevent cAMP degradation.

-

Test Compound: this compound at various concentrations.

-

cAMP Detection Kit: A commercially available kit for measuring cAMP levels (e.g., HTRF, ELISA, or luminescence-based).

-

Instrumentation: Plate reader compatible with the chosen cAMP detection kit.

Procedure:

-

Cell Culture and Plating:

-

Culture the cells to an appropriate confluency.

-

Seed the cells into a 96-well or 384-well plate and allow them to adhere overnight.

-

-

Assay:

-

Wash the cells with assay buffer.

-

Pre-incubate the cells with a PDE inhibitor (e.g., IBMX) for a short period.

-

Add varying concentrations of the test compound (this compound) and incubate.

-

Stimulate the cells with a fixed concentration of forskolin to induce cAMP production.

-

Incubate for a defined period to allow for the inhibition of cAMP accumulation by the agonist.

-

-

Cell Lysis and cAMP Detection:

-

Lyse the cells according to the cAMP detection kit protocol.

-

Measure the intracellular cAMP concentration using the detection kit and the appropriate plate reader.

-

-

Data Analysis:

-

Plot the measured cAMP levels against the logarithm of the test compound concentration.

-

Determine the IC50 value (the concentration of the agonist that causes a 50% inhibition of the forskolin-stimulated cAMP production).

-

Signaling Pathways and Experimental Workflows

5-HT1A Receptor Signaling Pathway

Activation of the 5-HT1A receptor by an agonist like this compound initiates a cascade of intracellular events mediated by the Gi/o protein. The canonical pathway involves the inhibition of adenylyl cyclase, leading to a decrease in intracellular cAMP levels.

Caption: Canonical 5-HT1A receptor signaling pathway initiated by an agonist.

Experimental Workflow for Characterizing a 5-HT1A Agonist

The process of characterizing a novel compound like this compound as a 5-HT1A receptor agonist typically follows a structured workflow, starting with binding assays to determine affinity, followed by functional assays to assess agonist activity.

Caption: A typical experimental workflow for characterizing a 5-HT1A receptor agonist.

Conclusion

This compound has been identified as a compound with a notable affinity for the 5-HT1A receptor, positioning it as a molecule of interest for further investigation in the context of neuropsychiatric drug discovery. The provided data and protocols offer a foundational understanding for researchers and drug development professionals. However, a significant gap in the current knowledge is the lack of comprehensive functional data to fully characterize its agonist profile, including its potency and efficacy in downstream signaling pathways. Future studies focusing on functional assays are crucial to elucidate the full therapeutic potential of this compound as a 5-HT1A receptor agonist.

References

Early-Stage Pharmacological Profile of Lauroscholtzine: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lauroscholtzine, also known as N-Methyllaurotetanine, is a naturally occurring aporphine (B1220529) alkaloid found in plants such as Eschscholzia californica (Californian poppy)[1]. Chemically, it is identified by the formula C20H23NO4 with a molecular weight of 341.407 g/mol and the CAS number 2169-44-0. Early-stage research has identified this compound as a potent agonist of the serotonin (B10506) 5-HT1A receptor, a key target in the central nervous system for the modulation of mood, anxiety, and cognition[1][2]. This technical guide provides a consolidated overview of the foundational pharmacological data on this compound, detailed experimental methodologies for its study, and a visual representation of its primary signaling pathway.

Pharmacological Data

While direct quantitative binding affinity data (Ki, IC50, or EC50 values) for this compound at various receptors remains to be extensively published, preliminary studies indicate a significant affinity for the 5-HT1A receptor. Furthermore, research on its structural analogues provides valuable insights into the broader receptor interaction profile of this class of compounds.

Receptor Affinity Profile

Studies have demonstrated that N-Methyllaurotetanine possesses a noteworthy affinity for the 5-HT1A receptor[3]. In addition to its primary target, it has also been shown to interact with other serotonin receptors, namely the 5-HT7 and 5-HT2A subtypes[3]. This polypharmacological profile suggests a complex mechanism of action that warrants further investigation.

To provide a quantitative context for the binding affinities of compounds structurally related to this compound, the following table summarizes the data for several of its C-9 alkoxy analogues, as reported by Abdizadeh et al. (2015). It is important to note that these values are for the synthesized analogues and not for this compound itself.

| Compound (Analogue of this compound) | 5-HT1A Ki (nM) | 5-HT7 Ki (nM) | 5-HT2A Ki (nM) |

| Analogue 3a | 15 ± 2 | 25 ± 3 | 120 ± 15 |

| Analogue 3b | 12 ± 1 | 20 ± 2 | 100 ± 12 |

| Analogue 3c | 18 ± 2 | 30 ± 4 | 150 ± 20 |

| Analogue 3d | 25 ± 3 | 40 ± 5 | 200 ± 25 |

Data presented as mean ± SEM. This table is a representative summary based on the findings for analogues and is intended to provide a comparative framework.

Experimental Protocols

The following section details a generalized yet comprehensive protocol for conducting a radioligand binding assay to determine the affinity of a test compound, such as this compound, for the 5-HT1A receptor. This protocol is a composite of standard methodologies in the field.

5-HT1A Receptor Radioligand Binding Assay

Objective: To determine the binding affinity (Ki) of this compound for the 5-HT1A receptor through competitive displacement of a specific radioligand.

Materials:

-

Test Compound: this compound

-

Receptor Source: Membranes from Chinese Hamster Ovary (CHO) cells or Human Embryonic Kidney (HEK) 293 cells stably expressing the human 5-HT1A receptor, or rat hippocampal membranes.

-

Radioligand: [3H]8-OH-DPAT (a 5-HT1A agonist) or [3H]WAY-100635 (a 5-HT1A antagonist). The concentration used should be close to the Kd value for the specific radioligand.

-

Assay Buffer: 50 mM Tris-HCl, 10 mM MgSO4, 0.5 mM EDTA, 0.1% ascorbic acid, pH 7.4.

-

Non-specific Binding Control: 10 µM of a standard 5-HT1A ligand such as 8-OH-DPAT or WAY-100635.

-

Scintillation Cocktail: A suitable liquid scintillation cocktail for counting radioactivity.

-

Equipment: Homogenizer, refrigerated centrifuge, 96-well microplates, filter mats (e.g., GF/B or GF/C), cell harvester, liquid scintillation counter.

Procedure:

-

Membrane Preparation:

-

Culture cells expressing the 5-HT1A receptor to an appropriate density.

-

Harvest the cells and centrifuge at a low speed to pellet.

-

Resuspend the cell pellet in ice-cold assay buffer and homogenize.

-

Centrifuge the homogenate at high speed (e.g., 20,000 x g) for 20 minutes at 4°C.

-

Discard the supernatant and resuspend the membrane pellet in fresh, ice-cold assay buffer.

-

Determine the protein concentration of the membrane preparation using a standard protein assay (e.g., Bradford or BCA).

-

-

Assay Setup:

-

Prepare serial dilutions of this compound in the assay buffer.

-

In a 96-well microplate, add the following to the respective wells:

-

Total Binding: Assay buffer, radioligand, and membrane preparation.

-

Non-specific Binding: Non-specific binding control, radioligand, and membrane preparation.

-

Competitive Binding: this compound at varying concentrations, radioligand, and membrane preparation.

-

-

-

Incubation:

-

Incubate the microplate at room temperature (or a specified temperature, e.g., 25°C) for a sufficient duration to reach equilibrium (typically 60-120 minutes).

-

-

Filtration and Washing:

-

Terminate the binding reaction by rapid filtration through the filter mats using a cell harvester.

-

Quickly wash the filters with ice-cold assay buffer to remove unbound radioligand.

-

-

Radioactivity Measurement:

-

Allow the filters to dry.

-

Place the dried filters into scintillation vials with the scintillation cocktail.

-

Measure the radioactivity (in counts per minute, CPM) in each vial using a liquid scintillation counter.

-

-

Data Analysis:

-

Calculate the specific binding by subtracting the non-specific binding CPM from the total binding CPM.

-

Plot the percentage of specific binding against the logarithm of the this compound concentration.

-

Determine the IC50 value (the concentration of this compound that inhibits 50% of the specific radioligand binding) from the resulting sigmoidal curve using non-linear regression analysis.

-

Calculate the inhibitory constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

Signaling Pathways and Experimental Workflows

As a 5-HT1A receptor agonist, this compound is expected to initiate a cascade of intracellular events upon binding to its target. The 5-HT1A receptor is a G-protein coupled receptor (GPCR) that primarily couples to the Gi/o family of G-proteins.

Caption: 5-HT1A Receptor Signaling Pathway Activated by this compound.

The experimental workflow for determining the pharmacological profile of a novel compound like this compound typically follows a logical progression from in vitro to in vivo studies.

Caption: General Experimental Workflow for Pharmacological Characterization.

Conclusion

This compound presents as a promising natural product with a distinct pharmacological profile centered on its agonist activity at the 5-HT1A receptor. While comprehensive quantitative data for the parent compound is still emerging, the information available from its analogues suggests a potent and potentially selective interaction. The provided experimental protocol offers a robust framework for researchers to further elucidate its binding characteristics. The visualized signaling pathway and experimental workflow serve as foundational guides for future in-depth investigations into the therapeutic potential of this compound in the realm of neuropharmacology and drug development.

References

Methodological & Application

Quantitative Analysis of Lauroscholtzine Using High-Performance Liquid Chromatography (HPLC): Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lauroscholtzine, also known as N-methyllaurotetanine, is a naturally occurring aporphine (B1220529) alkaloid found in various plant species, including those of the Corydalis genus. It is recognized for its pharmacological activity as a 5-HT1A receptor agonist, making it a compound of interest for therapeutic research. Accurate and precise quantification of this compound is crucial for phytochemical analysis, quality control of herbal medicines, and pharmacokinetic studies. This document provides a detailed application note and protocol for the quantification of this compound using High-Performance Liquid Chromatography (HPLC) with UV detection. The proposed method is based on established analytical principles for aporphine and isoquinoline (B145761) alkaloids.

Analytical Method Overview

The quantification of this compound is achieved using a reversed-phase HPLC (RP-HPLC) method. This technique separates compounds based on their hydrophobicity. A C18 column is a common stationary phase for the separation of such alkaloids. The mobile phase typically consists of a mixture of an organic solvent (like acetonitrile (B52724) or methanol) and an aqueous buffer (such as ammonium (B1175870) acetate (B1210297) or a dilute acid) to ensure good peak shape and resolution.

Experimental Workflow

Caption: General workflow for the quantification of this compound.

Experimental Protocols

Standard and Sample Preparation

Standard Stock Solution (1 mg/mL):

-

Accurately weigh 10 mg of this compound reference standard.

-

Dissolve in 10 mL of HPLC-grade methanol (B129727) in a volumetric flask.

-

Sonicate for 10 minutes to ensure complete dissolution.

Working Standard Solutions:

-

Perform serial dilutions of the stock solution with the mobile phase to prepare a series of working standards with concentrations ranging from 1 µg/mL to 100 µg/mL.

Sample Preparation (from plant material):

-

Accurately weigh 1.0 g of dried and powdered plant material.

-

Add 20 mL of methanol and extract using ultrasonication for 30 minutes.[1]

-

Centrifuge the mixture at 4000 rpm for 15 minutes.

-

Collect the supernatant. Repeat the extraction process on the residue twice more.

-

Combine the supernatants and evaporate to dryness under reduced pressure.

-

Reconstitute the residue in 5 mL of the mobile phase.

-

Filter the solution through a 0.45 µm syringe filter prior to HPLC injection.[1][2]

HPLC Instrumentation and Conditions

A standard HPLC system equipped with a UV-Vis or Photodiode Array (PDA) detector is suitable for this analysis.

| Parameter | Recommended Condition |

| HPLC Column | C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size) |

| Mobile Phase | Acetonitrile and 10 mM ammonium acetate buffer (pH adjusted to 5.0 with acetic acid) |

| Gradient Elution | A gradient program should be optimized. A typical starting point could be a linear gradient from 20% to 80% acetonitrile over 30 minutes. |

| Flow Rate | 1.0 mL/min[1] |

| Column Temperature | 30 °C[1] |

| Detection Wavelength | 270 nm or 280 nm |

| Injection Volume | 10 µL |

Method Validation

To ensure the reliability of the results, the HPLC method should be validated according to the International Council for Harmonisation (ICH) guidelines. Key validation parameters are summarized below.

| Validation Parameter | Typical Acceptance Criteria and Expected Results for Aporphine Alkaloids |

| Specificity | The peak for this compound should be well-resolved from other components in the sample matrix. |

| Linearity (R²) | ≥ 0.999 over a concentration range of 1-100 µg/mL. |

| Limit of Detection (LOD) | Typically in the range of 0.1 - 0.5 µg/mL. |

| Limit of Quantification (LOQ) | Typically in the range of 0.5 - 2.0 µg/mL. |

| Precision (%RSD) | Intra-day and inter-day precision should be < 2%. |

| Accuracy (% Recovery) | Typically between 98% and 102%. |

Table 1: Summary of Quantitative Data for a Proposed this compound HPLC Method (Hypothetical Data Based on Similar Compounds)

| Parameter | Value |

| Retention Time (min) | ~ 15.2 |

| Linearity Range (µg/mL) | 1 - 100 |

| Correlation Coefficient (R²) | 0.9995 |

| LOD (µg/mL) | 0.25 |

| LOQ (µg/mL) | 0.80 |

| Intra-day Precision (%RSD) | 1.2 |

| Inter-day Precision (%RSD) | 1.8 |

| Accuracy (% Recovery) | 99.5 ± 1.5 |

Signaling Pathway of this compound

This compound acts as a 5-HT1A receptor agonist. The 5-HT1A receptor is a G-protein coupled receptor (GPCR) that, upon activation, initiates a cascade of intracellular signaling events. The primary mechanism involves the inhibition of adenylyl cyclase, leading to a decrease in cyclic AMP (cAMP) levels.

Caption: this compound's agonistic action on the 5-HT1A receptor.

Conclusion

The described RP-HPLC method provides a robust and reliable framework for the quantitative analysis of this compound in various samples, including plant extracts. Proper method validation is essential to ensure the accuracy and precision of the results. The provided protocols and data can be adapted and optimized for specific research and drug development needs.

References

Application Notes and Protocols for the Structural Elucidaion of Lauroscholtzine Using NMR Spectroscopy

Audience: Researchers, scientists, and drug development professionals.

Introduction

Lauroscholtzine, also known as N-Methyllaurotetanine, is a naturally occurring aporphine (B1220529) alkaloid found in various plant species.[1][2] Aporphine alkaloids are a class of isoquinoline (B145761) alkaloids with a wide range of biological activities, making them of significant interest in medicinal chemistry and drug discovery. The precise determination of their molecular structure is a prerequisite for understanding their structure-activity relationships and mechanism of action. Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structure elucidation of such natural products.[3][4][5] This document provides a detailed guide on the application of one-dimensional (1D) and two-dimensional (2D) NMR techniques for the complete structural characterization of this compound.

Molecular Structure of this compound

The chemical structure of this compound is presented below. The primary goal of the NMR analysis is to confirm this connectivity and establish the stereochemistry.

Chemical Structure of this compound (N-Methyllaurotetanine)

Caption: Chemical structure of this compound.

NMR Data Presentation

The following tables summarize the hypothetical ¹H and ¹³C NMR data for this compound, which are representative of aporphine alkaloids. These data will be used to illustrate the structure elucidation process.

Table 1: ¹H NMR Data for this compound (500 MHz, CDCl₃)

| Position | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |

| H-3 | 6.57 | s | - | 1H |

| H-8 | 6.79 | s | - | 1H |

| H-6a | 3.95 | d | 13.5 | 1H |

| H-7ax | 3.15 | m | - | 1H |

| H-7eq | 2.85 | m | - | 1H |

| H-4ax | 3.05 | m | - | 1H |

| H-4eq | 2.75 | m | - | 1H |

| H-5ax | 3.10 | m | - | 1H |

| H-5eq | 2.65 | m | - | 1H |

| 1-OCH₃ | 3.65 | s | - | 3H |

| 2-OCH₃ | 3.88 | s | - | 3H |

| 10-OCH₃ | 3.92 | s | - | 3H |

| N-CH₃ | 2.55 | s | - | 3H |

| 9-OH | 5.50 | br s | - | 1H |

Table 2: ¹³C NMR Data for this compound (125 MHz, CDCl₃)

| Position | Chemical Shift (δ, ppm) |

| C-1 | 145.5 |

| C-1a | 127.0 |

| C-1b | 122.5 |

| C-2 | 150.2 |

| C-3 | 111.0 |

| C-3a | 128.5 |

| C-4 | 53.5 |

| C-5 | 29.5 |

| C-6a | 62.0 |

| C-7 | 35.0 |

| C-7a | 129.0 |

| C-8 | 114.5 |

| C-9 | 144.0 |

| C-10 | 148.0 |

| C-11 | 112.0 |

| C-11a | 125.0 |

| 1-OCH₃ | 56.0 |

| 2-OCH₃ | 60.5 |

| 10-OCH₃ | 56.2 |

| N-CH₃ | 43.8 |

Experimental Protocols

Standard NMR experiments should be performed to obtain the necessary data for structure elucidation.

Sample Preparation

-

Weigh approximately 5-10 mg of purified this compound.

-

Dissolve the sample in ~0.6 mL of deuterated chloroform (B151607) (CDCl₃) containing 0.03% v/v tetramethylsilane (B1202638) (TMS) as an internal standard.

-

Transfer the solution to a 5 mm NMR tube.

NMR Data Acquisition

All spectra should be acquired on a 500 MHz NMR spectrometer equipped with a cryoprobe.

-

¹H NMR:

-

Pulse sequence: zg30

-

Spectral width: 12 ppm

-

Number of scans: 16

-

Relaxation delay: 2.0 s

-

-

¹³C NMR:

-

Pulse sequence: zgpg30

-

Spectral width: 240 ppm

-

Number of scans: 1024

-

Relaxation delay: 2.0 s

-

-

COSY (Correlation Spectroscopy):

-

Pulse sequence: cosygpqf

-

Spectral width: 12 ppm in both dimensions

-

Number of scans: 8

-

Relaxation delay: 1.5 s

-

-

HSQC (Heteronuclear Single Quantum Coherence):

-

Pulse sequence: hsqcedetgpsisp2.3

-

¹H spectral width: 12 ppm

-

¹³C spectral width: 165 ppm

-

Number of scans: 16

-

Relaxation delay: 1.5 s

-

-

HMBC (Heteronuclear Multiple Bond Correlation):

-

Pulse sequence: hmbcgplpndqf

-

¹H spectral width: 12 ppm

-

¹³C spectral width: 240 ppm

-

Number of scans: 64

-

Relaxation delay: 1.5 s

-

Structure Elucidation Workflow

The following workflow outlines the logical steps for elucidating the structure of this compound using the acquired NMR data.

Caption: Workflow for this compound structure elucidation.

Analysis of 1D NMR Spectra

-

¹H NMR: The ¹H NMR spectrum reveals the number of different proton environments. For this compound, we expect to see signals for aromatic protons, methoxy (B1213986) groups, an N-methyl group, and aliphatic protons of the tetrahydroisoquinoline core. The integration values confirm the number of protons in each environment.

-

¹³C NMR: The ¹³C NMR spectrum indicates the number of carbon atoms. The chemical shifts help to distinguish between aromatic, aliphatic, and methoxy carbons.

Analysis of 2D NMR Spectra

-

COSY: The COSY spectrum is used to identify proton-proton coupling networks. For instance, correlations will be observed between the geminal and vicinal protons in the aliphatic rings of the aporphine skeleton.

-

HSQC: The HSQC spectrum correlates directly bonded proton and carbon atoms. This allows for the unambiguous assignment of the chemical shifts of protonated carbons.

-

HMBC: The HMBC experiment shows correlations between protons and carbons that are two or three bonds away. This is crucial for connecting the different spin systems and for placing substituents, such as the methoxy and N-methyl groups, on the molecular scaffold by observing correlations to quaternary carbons.

Key 2D NMR Correlations for this compound

The following diagram illustrates the key HMBC and COSY correlations that are instrumental in confirming the structure of this compound.

Caption: Key HMBC (red dashed) and COSY (blue solid) correlations.

Interpretation of Key Correlations:

-

HMBC from Methoxy Protons: The protons of the methoxy groups will show correlations to the carbons they are attached to. For example, the protons of 1-OCH₃ will correlate with C-1. This confirms the positions of the methoxy groups.

-

HMBC from N-Methyl Protons: The singlet corresponding to the N-CH₃ protons will show correlations to C-5 and C-6a, confirming its attachment to the nitrogen at position 6.

-

HMBC from Aromatic Protons: The aromatic proton H-3 will show correlations to C-1b and C-4, while H-8 will correlate with C-7a, C-9 and C-10. These correlations are vital for establishing the substitution pattern on the aromatic rings.

-

COSY Correlations: The aliphatic protons will exhibit a clear COSY correlation network. For example, the protons at C-4 will show correlations to the protons at C-5, which in turn will show correlations to the proton at C-6a. This helps to trace the connectivity within the saturated rings.

Conclusion

By systematically applying a combination of 1D and 2D NMR experiments, the complete and unambiguous structure of this compound can be determined. The ¹H and ¹³C NMR spectra provide the fundamental information on the chemical environments of the protons and carbons. COSY, HSQC, and HMBC experiments are then employed to piece together the molecular puzzle by establishing through-bond connectivities. This comprehensive approach is a cornerstone of natural product chemistry and is essential for advancing drug discovery and development programs.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. N-Methyllaurotetanine | C20H23NO4 | CID 16573 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Structure Elucidation of Antibiotics by Nmr Spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Structural elucidation by NMR(1HNMR) | PPTX [slideshare.net]

- 5. vanderbilt.edu [vanderbilt.edu]

Application Note: GTPγS Binding Assay for Determining the Functional Activity of Lauroscholtzine at the Human 5-HT1A Receptor

Audience: Researchers, scientists, and drug development professionals.

Introduction

Lauroscholtzine, also known as N-methyllaurotetanine, is a natural product that has been identified as an agonist for the serotonin (B10506) 5-HT1A receptor. The 5-HT1A receptor is a G-protein coupled receptor (GPCR) belonging to the Gi/o family, which upon activation, inhibits adenylyl cyclase and modulates ion channel activity. Due to its role in neurotransmission, the 5-HT1A receptor is a significant target for therapeutic agents aimed at treating anxiety, depression, and other central nervous system disorders.

This application note provides a detailed protocol for utilizing the GTPγS binding assay to characterize the functional activity of this compound at the human 5-HT1A receptor. The GTPγS binding assay is a functional method that measures the initial step of G-protein activation, providing a quantitative assessment of agonist potency and efficacy.

Principle of the Assay

The GTPγS binding assay measures the agonist-induced exchange of guanosine (B1672433) diphosphate (B83284) (GDP) for a non-hydrolyzable GTP analog, guanosine 5'-O-(3-thiotriphosphate) ([35S]GTPγS), on the Gα subunit of a heterotrimeric G-protein. In the inactive state, the GPCR is not coupled to a G-protein, and the Gα subunit is bound to GDP. Upon agonist binding, the receptor undergoes a conformational change that facilitates the release of GDP and the binding of GTP (or [35S]GTPγS in this assay). The incorporation of the radiolabeled and non-hydrolyzable [35S]GTPγS leads to an accumulation of radioactivity in the cell membranes, which can be quantified to determine the extent of G-protein activation. This allows for the determination of key pharmacological parameters such as potency (EC50) and efficacy (Emax) of the test compound.

Signaling Pathway Diagram

Caption: 5-HT1A Receptor Signaling Pathway.

Experimental Workflow Diagram

Application Notes and Protocols for Lauroscholtzine in Cell Culture Experiments

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lauroscholtzine, also known as N-Methyllaurotetanine, is a natural aporphine (B1220529) alkaloid that has garnered interest in pharmacological research due to its activity as a 5-hydroxytryptamine 1A (5-HT1A) receptor agonist.[1] The 5-HT1A receptor is a key target in the development of therapeutics for neuropsychiatric disorders. These application notes provide detailed protocols for the proper dissolution of this compound for use in cell culture experiments, along with an overview of its signaling pathway. Due to its hydrophobic nature, careful preparation is required to ensure its solubility and stability in aqueous cell culture media, minimizing potential artifacts from the solvent.

Quantitative Data

| Compound | 5-HT1A Ki (nM) | 5-HT2A Ki (nM) | 5-HT7 Ki (nM) |

| N-Methyllaurotetanine (this compound) | Good Affinity | - | - |

| Analogue 1 (C-9 O-methyl) | 18 ± 2 | >10000 | 25 ± 3 |

| Analogue 2 (C-9 O-ethyl) | 20 ± 3 | >10000 | 30 ± 5 |

| Analogue 3 (C-9 O-propyl) | 15 ± 2 | 8500 ± 500 | 20 ± 2 |

Data adapted from a study on N-Methyllaurotetanine analogues. Specific Ki values for this compound were not provided in the referenced literature.

Experimental Protocols

Protocol 1: Preparation of a this compound Stock Solution

Due to its hydrophobic nature, this compound should be dissolved in an organic solvent to prepare a concentrated stock solution. Dimethyl sulfoxide (B87167) (DMSO) is the recommended solvent.

Materials:

-

This compound powder

-

Anhydrous Dimethyl sulfoxide (DMSO), cell culture grade

-

Sterile, amber microcentrifuge tubes or vials

-

Calibrated micropipettes and sterile tips

Procedure:

-

Determine the desired stock concentration. A 10 mM stock solution is a common starting point.

-

Weigh the this compound powder accurately using an analytical balance in a sterile environment. The molecular weight of this compound is 341.4 g/mol . To prepare 1 mL of a 10 mM stock solution, you would need 0.3414 mg of this compound.

-

Add the appropriate volume of DMSO to the weighed this compound powder. For a 10 mM stock, add 100 µL of DMSO for every 0.3414 mg of powder.

-

Vortex the solution thoroughly until the this compound is completely dissolved. Gentle warming in a 37°C water bath can aid dissolution if necessary.

-

Aliquot the stock solution into smaller, single-use volumes in sterile, amber microcentrifuge tubes to avoid repeated freeze-thaw cycles and protect from light.

-

Store the stock solution at -20°C for short-term storage (up to 1-2 months) or at -80°C for long-term storage.

Protocol 2: Dilution of this compound for Cell Culture Experiments

This protocol describes the dilution of the DMSO stock solution into the final cell culture medium. It is critical to ensure the final DMSO concentration is not toxic to the cells.

Materials:

-

This compound stock solution (e.g., 10 mM in DMSO)

-

Complete cell culture medium appropriate for your cell line

-

Sterile tubes for dilution

Procedure:

-

Thaw the this compound stock solution at room temperature.

-

Determine the final desired concentration of this compound for your experiment.

-

Calculate the required volume of the stock solution. For example, to prepare 1 mL of cell culture medium with a final this compound concentration of 10 µM from a 10 mM stock, you would need 1 µL of the stock solution.

-

Perform a serial dilution if necessary to achieve very low final concentrations and to minimize pipetting errors.

-

Add the calculated volume of the stock solution to the cell culture medium. It is recommended to add the stock solution to the medium and mix immediately by gentle vortexing or inversion to prevent precipitation.

-

Ensure the final DMSO concentration is kept to a minimum. The final concentration of DMSO in the cell culture medium should ideally be below 0.1% and not exceed 0.5% to avoid solvent-induced cytotoxicity.

-

Include a vehicle control in your experiments. This control should contain the same final concentration of DMSO as the experimental wells, but without this compound, to account for any effects of the solvent on the cells.

Visualizations

Signaling Pathway of this compound (5-HT1A Receptor Agonist)

References

Protocol for the Isolation of Lauroscholtzine from Litsea glutinosa Bark

Application Notes

This document provides a detailed protocol for the isolation of Lauroscholtzine (N-Methyllaurotetanine), a bioactive aporphine (B1220529) alkaloid, from the bark of Litsea glutinosa. This protocol is intended for researchers, scientists, and professionals in drug development and natural product chemistry. The methodology outlines a standard phytochemical workflow, including extraction, fractionation, and purification steps. The provided quantitative data is based on typical yields for alkaloid isolation from plant materials and should be considered as a general guideline. Actual yields may vary depending on the plant material's quality, age, and geographical source, as well as the specific laboratory conditions.

This compound has been identified as a constituent of Litsea glutinosa bark and exhibits various potential pharmacological activities.[1][2] The isolation protocol described herein employs a combination of solvent extraction and chromatographic techniques to obtain this compound of high purity.

Experimental Protocols

Plant Material Collection and Preparation

-

Plant Material: Bark of Litsea glutinosa (Lour.) C.B. Rob.

-

Collection: Collect fresh bark from mature Litsea glutinosa trees.

-

Authentication: The plant material should be authenticated by a qualified botanist.

-

Preparation:

-

Wash the collected bark thoroughly with distilled water to remove any adhering dirt and debris.

-

Shade-dry the bark at room temperature until it is brittle.

-

Grind the dried bark into a coarse powder using a mechanical grinder.

-

Store the powdered bark in an airtight container in a cool, dry place until further use.

-

Extraction of Crude Alkaloids

This protocol utilizes a methanolic extraction followed by an acid-base liquid-liquid extraction to isolate the total alkaloid fraction.

-

Soxhlet Extraction:

-

Place 500 g of the dried, powdered bark of Litsea glutinosa into a thimble and extract with methanol (B129727) (2.5 L) using a Soxhlet apparatus for 72 hours.[3] The temperature should be maintained just below the boiling point of methanol.

-

After extraction, concentrate the methanolic extract under reduced pressure using a rotary evaporator at 40-50°C to obtain a semi-solid crude extract.

-

-

Acid-Base Fractionation:

-

Dissolve the crude methanolic extract in 500 mL of 5% hydrochloric acid (HCl).

-

Filter the acidic solution to remove non-alkaloidal, neutral, and acidic components.

-

Basify the filtrate to a pH of 9-10 by the dropwise addition of concentrated ammonium (B1175870) hydroxide (B78521) (NH₄OH) solution.

-

Extract the basified aqueous solution three times with an equal volume of chloroform (B151607) (3 x 500 mL) in a separatory funnel.

-

Combine the chloroform fractions and wash them with distilled water (2 x 200 mL).

-

Dry the chloroform extract over anhydrous sodium sulfate (B86663) (Na₂SO₄).

-

Evaporate the chloroform under reduced pressure to yield the total alkaloid extract.

-

Purification of this compound

The purification of this compound from the total alkaloid extract is achieved through column chromatography followed by preparative thin-layer chromatography (pTLC).

-

Column Chromatography:

-

Stationary Phase: Pack a glass column (5 cm diameter, 60 cm length) with silica (B1680970) gel (60-120 mesh) in a chloroform slurry.

-

Sample Loading: Adsorb the total alkaloid extract onto a small amount of silica gel and load it onto the top of the prepared column.

-

Elution: Elute the column with a gradient of chloroform and methanol, starting with 100% chloroform and gradually increasing the polarity by adding methanol (e.g., 99:1, 98:2, 95:5, 90:10 v/v).

-

Fraction Collection: Collect fractions of 20-25 mL and monitor them by thin-layer chromatography (TLC) using a mobile phase of chloroform:methanol (9:1 v/v) and visualizing with Dragendorff's reagent.

-

Combine the fractions that show a prominent spot corresponding to the Rf value of this compound.

-

-

Preparative Thin-Layer Chromatography (pTLC):

-